2-Amino-2-(2,3-dimethoxyphenyl)ethanol
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Overview
Description
2-Amino-2-(2,3-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H15NO3 It is a derivative of ethanolamine, featuring both an amino group and a hydroxyl group attached to a benzene ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3-dimethoxyphenyl)ethanol typically involves the following steps:
Condensation Reaction: The starting material, 2,3-dimethoxybenzaldehyde, undergoes a condensation reaction with nitromethane in the presence of an alkali to form 2,3-dimethoxy-β-nitrostyrene.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxyacetophenone.
Reduction: Formation of 2-Amino-2-(2,3-dimethoxyphenyl)ethane.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2-Amino-2-(2,3-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,5-dimethoxyphenyl)ethanol
- 2-Amino-2-(3,4-dimethoxyphenyl)ethanol
- Methyldopa
Uniqueness
2-Amino-2-(2,3-dimethoxyphenyl)ethanol is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-2-(2,3-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-9-5-3-4-7(8(11)6-12)10(9)14-2/h3-5,8,12H,6,11H2,1-2H3 |
InChI Key |
GMSUFURUEUIACW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CO)N |
Origin of Product |
United States |
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